

physical and chemical characteristics of 7-Hydroxymethotrexate-d3

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Compound of Interest

Compound Name: 7-Hydroxymethotrexate-d3

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An In-depth Technical Guide to 7-Hydroxymethotrexate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **7-Hydroxymethotrexate-d3**, a key deuterated metabolite of the widely used chemotherapeutic agent, Methotrexate. This document details its properties, metabolic pathway, and established analytical protocols, serving as an essential resource for professionals in research and drug development.

Core Physical and Chemical Characteristics

7-Hydroxymethotrexate-d3 is the deuterium-labeled form of 7-Hydroxymethotrexate, which is the primary metabolite of Methotrexate (MTX).^{[1][2][3][4][5]} As a stable isotope-labeled compound, it is invaluable in pharmacokinetic and metabolic studies, often used as an internal standard for the quantification of 7-Hydroxymethotrexate in biological samples.^{[6][7]}

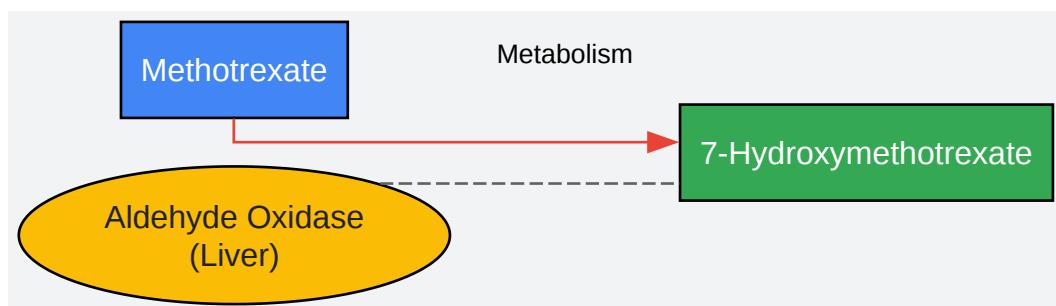
Data Summary

The fundamental properties of **7-Hydroxymethotrexate-d3** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	432545-62-5	[8]
Molecular Formula	C ₂₀ H ₁₉ D ₃ N ₈ O ₆	[8]
Molecular Weight	473.46 g/mol	[3][8]
Appearance	Brownish-yellow solid	[9][10]
Purity	≥98%	[9][11]
Isotopic Enrichment	98% D	[9]
Melting Point	>180°C (decomposes)	[10]
Solubility	DMSO, Water with Ammonium Hydroxide, Water with Sodium Hydroxide	[10]
Storage Conditions	-20°C Freezer	[9][10]
Stability	Stable under recommended storage conditions	[8][9]

Metabolic Pathway of Methotrexate

Methotrexate is an antifolate agent that functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.[1][2][3][12] In the liver, Methotrexate is primarily metabolized into 7-Hydroxymethotrexate by the enzyme aldehyde oxidase.[5][12] This metabolite is less soluble than its parent compound, particularly in acidic urine, which can contribute to renal toxicity during high-dose MTX therapy.[13][14][15]



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Metabolic conversion of Methotrexate to 7-Hydroxymethotrexate.

Analytical Methodologies

The quantification of 7-Hydroxymethotrexate in biological matrices such as plasma, serum, and cerebrospinal fluid is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[13][16] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique due to its high sensitivity, specificity, and short analysis time. [11][17]

Experimental Protocol: LC-MS/MS Analysis

Below is a detailed protocol synthesized from established methods for the determination of 7-Hydroxymethotrexate using **7-Hydroxymethotrexate-d3** as an internal standard.[6][11][16]

1. Sample Preparation (Protein Precipitation)

- To a 100 μ L aliquot of the biological sample (e.g., serum, plasma), add a methanolic solution containing the internal standard, **7-Hydroxymethotrexate-d3**.[6] A common approach involves mixing 30 μ L of the sample with 30 μ L of the internal standard working solution.[7]
- Add a protein precipitation agent, such as a methanol-acetonitrile-water mixture (e.g., 40:40:20, v/v/v).[7]
- Vortex the mixture vigorously for approximately 5 minutes to ensure complete protein precipitation.[7]
- Centrifuge the mixture at high speed (e.g., 15,000 rpm) at 4°C for 10 minutes to pellet the precipitated proteins.[7]
- Carefully collect the supernatant for injection into the LC-MS/MS system.[6][7]

2. Chromatographic Separation

- HPLC System: A standard high-performance liquid chromatography system is used.[11][16]
- Column: A reverse-phase C18 column is typically employed for separation (e.g., Zorbax C18, 3.5 μ m, 2.1 \times 100 mm; Phenomenex Synergi Polar-RP 4 μ 75 \times 2.0mm).[11][16] The column

is often heated to 40°C to ensure consistent peak shapes.[16]

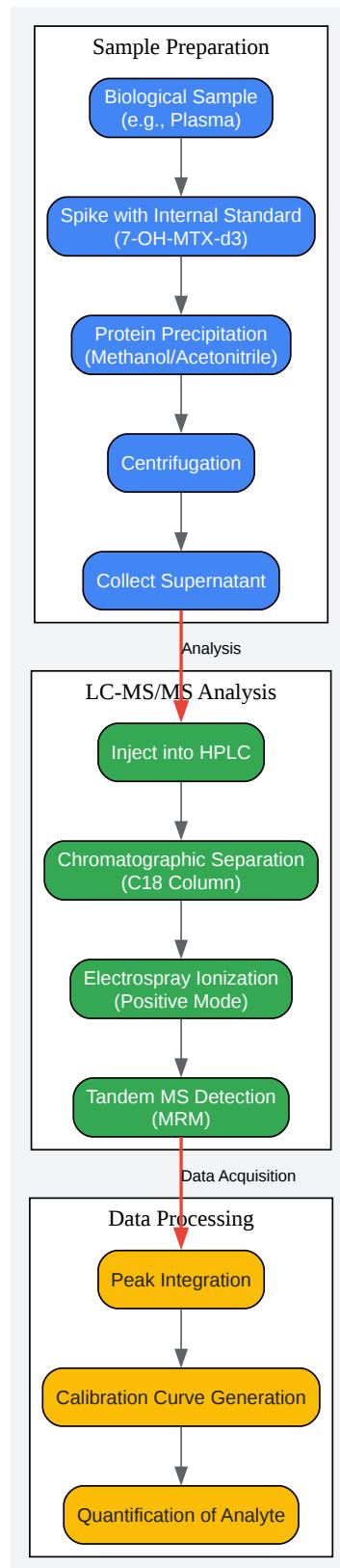
- Mobile Phase: A gradient elution is commonly used with:
 - Mobile Phase A: Water with 0.1% or 0.2% formic acid.[11][16]
 - Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[11][16]
- Flow Rate: A typical flow rate is between 0.3 mL/min and 0.5 mL/min.[7][11]
- Injection Volume: A small volume of the supernatant (e.g., 5 μ L) is injected.[7]

3. Mass Spectrometric Detection

- Mass Spectrometer: A triple-quadrupole tandem mass spectrometer is used for detection. [11]
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is selected as it provides good ionization for the analytes.[11][16]
- Ion Transitions (m/z): The instrument is set to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode:
 - 7-Hydroxymethotrexate: 471.1 \rightarrow 324.1[11][16]
 - **7-Hydroxymethotrexate-d3** (Internal Standard): 475.2 \rightarrow 328.3[16] or 458.2 \rightarrow 311.1 (for MTX-d3)[11]
 - Methotrexate (if measured simultaneously): 455.2 \rightarrow 308.1[11][16]
- Instrument Parameters: Parameters such as ion spray voltage (e.g., 5500 V), source temperature (e.g., 500°C), and collision energy are optimized for maximum signal intensity. [16]

Experimental Workflow Diagram

The logical flow of the analytical process from sample receipt to final data output is illustrated below.



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Workflow for the quantification of 7-Hydroxymethotrexate.

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